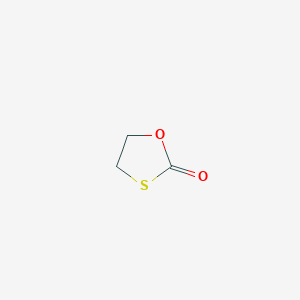
Diclofop-metilo
Descripción general
Descripción
Diclofop-methyl (DM) is a selective, non-systemic herbicide used in a variety of agricultural and industrial settings. It is a member of the cyclohexanedione family of herbicides, and is known for its effectiveness in controlling weeds in crops such as corn, soybeans, and cotton. DM is also used to control weeds in turf and ornamental gardens.
Aplicaciones Científicas De Investigación
1. Eliminación de Diclofop-metilo de medios acuáticos this compound es un herbicida que puede mezclarse con aguas superficiales y subterráneas, teniendo efectos tóxicos en el ecosistema . Se ha llevado a cabo un estudio sobre la eliminación de this compound de medios acuáticos utilizando el método de electrocoagulación de peróxidos . Este método, que produce menos lodos y proporciona tratamiento en poco tiempo, se ha determinado que es un proceso ventajoso .
Mecanismos de selectividad para aplicaciones foliares
Se ha realizado investigación sobre la retención, absorción, translocación y volatilidad del this compound aplicado foliarmente . El estudio comparó estos parámetros en diferentes especies, incluyendo pasto de corral, mijo proso, escobilla de arena de espinas largas, soja y pepino .
Efectos sobre los potenciales de membrana
Se ha descubierto que el this compound aumenta la permeabilidad de la membrana a los protones . Esta acción se puede explicar por su función como un ionóforo de protones específico que transporta protones a través del plasmalema .
Impacto en la comunidad microbiana de la rizosfera
Se ha descubierto que el this compound afecta a la comunidad microbiana de la rizosfera . Esta investigación proporciona nuevos conocimientos sobre la respuesta del arroz y sus microbios asociados al estrés del this compound .
5. Interacciones con el microbioma de la rizosfera del arroz Se ha realizado investigación sobre el efecto interactivo del this compound en el microbioma de la rizosfera del arroz<a aria-label="5: 5. Interacciones con el microbioma de la rizosfera
Mecanismo De Acción
Diclofop-methyl is a widely used herbicide in agricultural production, known for its effectiveness in controlling various grass weed species . This article will delve into the mechanism of action of Diclofop-methyl, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Diclofop-methyl primarily targets grass weed species, including wild oats and foxtails in cereal crops . It acts as a selective systemic herbicide, meaning it is absorbed and translocated within the plant to exert its herbicidal effect .
Mode of Action
It is known to increase the proton permeability of isolated oat-root tonoplast . This suggests that Diclofop-methyl may act as a proton ionophore, shuttling protons across the plasmalemma . This action can lead to changes in the cell’s membrane potential, affecting various cellular processes .
Biochemical Pathways
Diclofop-methyl is believed to interfere with the action of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis . ACCase inhibitors like Diclofop-methyl disrupt the normal functioning of this enzyme, leading to impaired lipid synthesis and ultimately plant death .
Pharmacokinetics
It is known to be rapidly absorbed into the cells of the targeted plants, where it undergoes hydrolysis to form diclofop . Further degradation to 4-(2,4-dichlorophenoxy)phenol (DP) occurs within the cells .
Result of Action
The action of Diclofop-methyl leads to various molecular and cellular effects. It has been found to depolarize the membrane potential of oat cells, resulting in reduced uptake of acetate . This could potentially disrupt various cellular processes, leading to the death of the plant. Moreover, the degradation of Diclofop-methyl to DP contributes significantly to its toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diclofop-methyl. It has a low aqueous solubility, a low risk of leaching to groundwater, and is relatively volatile . It is non-persistent in soils but may be persistent in aquatic systems under certain conditions . Temperature, light, relative humidity of air, and soil also influence the availability of herbicides at the sites of uptake and translocation to the site of action .
Safety and Hazards
Diclofop-methyl is moderately toxic by ingestion and skin contact, and it has low toxicity by inhalation . It may cause burns to skin and eyes. Inhalation of dust may have a damaging effect on the lungs. Fire may produce irritating, corrosive, and/or toxic gases . It is classified as Acute toxicity - Category 4, Oral Skin sensitization, Category 1 Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1 Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1 .
Direcciones Futuras
The degradation and toxicity of Diclofop-methyl in algal cultures have been studied to assess the time course of its toxicity and its relevance in the formation of new breakdown products . The microbial catabolism of Diclofop-methyl and other AOPPs is also being studied, with a focus on the microbial resources that are able to catabolize these AOPPs and the metabolic pathways and catabolic enzymes involved in their degradation and mineralization .
Análisis Bioquímico
Biochemical Properties
Diclofop-methyl interacts with various enzymes and proteins within biochemical reactions . It was the first selective inhibitor of specific paragramine acetyl-Coenzyme A carboxylases (ACCase) . ACCase is a key enzyme involved in lipid biosynthesis and regulation of fatty acid metabolism. The interaction between Diclofop-methyl and ACCase disrupts normal biochemical processes, leading to the death of the target weeds .
Cellular Effects
Diclofop-methyl has been found to exert toxic effects on non-target organisms, including certain types of cells . For instance, it has been observed to affect microbial communities in the rhizosphere of rice plants . Diclofop-methyl increases bacterial biomass and affects their community structure . It also influences cell function by causing damage to cell membranes .
Molecular Mechanism
The molecular mechanism of Diclofop-methyl involves its absorption and translocation within the plant, reaching the cytoplasm of the cell, and exerting its effect . It inhibits the ACCase enzyme, disrupting fatty acid biosynthesis and leading to the death of the plant .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diclofop-methyl change over time . It has been observed to increase in toxicity due to its degradation to more toxic forms . It is non-persistent in soils but may be persistent in aquatic systems under certain conditions .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Diclofop-methyl in animal models are limited, it has been shown to induce immunotoxicity and behavioral abnormalities in zebrafish embryos .
Metabolic Pathways
Diclofop-methyl is involved in the lipid biosynthesis pathway, where it inhibits the ACCase enzyme . This disruption in the metabolic pathway leads to the death of the target weeds .
Transport and Distribution
Diclofop-methyl has a low aqueous solubility, a low risk of leaching to groundwater, and is relatively volatile . It is absorbed and translocated within the plant to reach the site of action .
Subcellular Localization
Given its mode of action, it is likely that it localizes to the sites of fatty acid biosynthesis within the cell where ACCase is active .
Propiedades
IUPAC Name |
methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O4/c1-10(16(19)20-2)21-12-4-6-13(7-5-12)22-15-8-3-11(17)9-14(15)18/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACHBFVBHLGWSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032605 | |
| Record name | (+-)-Diclofop-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diclofop methyl appears as colorless crystals. Decomposed by either strong acid or base. Used as a selective herbicide., Colorless odorless solid; [HSDB] | |
| Record name | DICLOFOP METHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18111 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dichlofop-methyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4766 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
175-177 °C at 0.1 mm Hg | |
| Record name | DICHLORFOP-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6607 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
38 °C (Closed cup) | |
| Record name | DICHLORFOP-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6607 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water at 22 °C, 3 mg/l. Readily soluble in common organic solvents, eg, acetone 2490, diethyl ether 2280, xylene 2530, ethanol 110, light petroleum (BP 60-95 °C) 60 (all in g/l at 20 °C). | |
| Record name | DICHLORFOP-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6607 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000035 [mmHg], 0.034 mPa at 20 °C | |
| Record name | Dichlofop-methyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4766 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DICHLORFOP-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6607 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
In plants, these chemicals /chlorophenoxy compounds/ mimic the action of auxins, hormones chemically related to indoleacetic acid that stimulate growth. No hormonal activity is observed in mammals and other species, and beyond target organ toxicity that can be associated with the pharmacokinetics, biotransformation, and/or elimination of these chemicals, their mechanism(s) of toxic action are poorly understood. /Chlorophenoxy compounds/ | |
| Record name | DICHLORFOP-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6607 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals | |
CAS RN |
51338-27-3 | |
| Record name | DICLOFOP METHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18111 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diclofop-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51338-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diclofop-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051338273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclofop-methyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13918 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+-)-Diclofop-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICLOFOP-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T8QCB25UO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DICHLORFOP-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6607 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
39-41 °C | |
| Record name | DICHLORFOP-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6607 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of diclofop-methyl in plants?
A1: Diclofop-methyl targets acetyl coenzyme A carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in plants. [, ] This inhibition disrupts lipid production, ultimately leading to plant death. []
Q2: How does inhibition of ACCase by diclofop-methyl affect plant growth?
A2: ACCase inhibition leads to a rapid halt in leaf growth in susceptible species like wild oat (Avena fatua L.). [, ] This growth inhibition is observed within 2 days after treatment, followed by the development of chlorosis. []
Q3: Are there specific tissues or developmental stages where diclofop-methyl is more effective?
A3: Diclofop-methyl is most effective when applied near the apical meristematic regions of susceptible plants. [] Applications made at early growth stages tend to be more effective than on older plants. []
Q4: What is the molecular formula and weight of diclofop-methyl?
A4: The molecular formula of diclofop-methyl is C19H17Cl2O4, and its molecular weight is 381.2 g/mol.
Q5: Is there spectroscopic data available for diclofop-methyl?
A5: While the provided research papers don't explicitly provide spectroscopic data (NMR, IR, etc.), these details can be found in chemical databases and literature sources specializing in spectral information.
Q6: Are there known compatibility issues when mixing diclofop-methyl with other herbicides?
A6: Yes, diclofop-methyl exhibits antagonistic interactions with some herbicides. Combining diclofop-methyl with 2,4-D [(2,4-dichlorophenoxy)acetic acid] or MCPA {[4-chloro-o-tolyl)oxy] acetic acid} reduces its effectiveness against wild oats. [, , , , , ] This antagonism is less pronounced with certain pyridine herbicides, suggesting potential for compatible tank mixes. []
Q7: Are there known resistance mechanisms to diclofop-methyl in weeds?
A8: Yes, several resistance mechanisms have been identified. One mechanism is an altered target site, specifically a less sensitive form of ACCase. [, ] Another mechanism is enhanced metabolism of diclofop-methyl, leading to detoxification. [, , ]
Q8: Does resistance to diclofop-methyl confer cross-resistance to other herbicides?
A9: Yes, cross-resistance to other ACCase-inhibiting herbicides has been observed in diclofop-methyl-resistant biotypes. [, , ] The extent of cross-resistance varies depending on the specific herbicide and the resistance mechanism(s) present in the weed.
Q9: Can herbicide safeners like fenchlorazole-ethyl influence the effectiveness of diclofop-methyl in barley?
A10: Research suggests that a formulated mixture of fenoxaprop-P-ethyl (another ACCase inhibitor) with the safener fenchlorazole-ethyl caused greater injury to barley than diclofop-methyl alone. [] This highlights the potential for safeners to alter the selectivity and efficacy of ACCase-inhibiting herbicides.
Q10: How is the uptake and translocation of diclofop-methyl typically studied in plants?
A11: Researchers often use radiolabeled [14C]diclofop-methyl to track its absorption, movement, and metabolism within plants. [, , , , , , ] Techniques like thin layer chromatography and high-performance liquid chromatography (HPLC) are employed to identify and quantify diclofop-methyl and its metabolites. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B104125.png)
